molecular formula C8H9NO3S B1306167 N-(3-formylphenyl)methanesulfonamide CAS No. 55512-05-5

N-(3-formylphenyl)methanesulfonamide

Cat. No. B1306167
CAS RN: 55512-05-5
M. Wt: 199.23 g/mol
InChI Key: CBDSSTWZEANOCR-UHFFFAOYSA-N
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Description

N-(3-formylphenyl)methanesulfonamide is a compound that belongs to the class of methanesulfonamides, characterized by the presence of a sulfonamide group attached to a methane moiety, which is further linked to an aromatic ring containing a formyl group. This class of compounds has been the subject of various studies due to their interesting chemical and physical properties, as well as their potential applications in different fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of methanesulfonamide derivatives often involves the use of coupling reactions, such as the Sonogashira cross-coupling, which was employed to synthesize N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, a related compound . This method typically involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The synthesis yields are generally high, and the structures of the synthesized compounds are confirmed using various spectroscopic techniques, including IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives is often studied using density functional theory (DFT) calculations, which provide insights into the conformational preferences and electronic structure of these molecules. For instance, DFT calculations have been used to investigate the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide . Similar computational methods have been applied to other derivatives to determine the most stable conformers and to analyze the vibrational spectra .

Chemical Reactions Analysis

Methanesulfonamide derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, the formyl group in N-(3-formylphenyl)methanesulfonamide can potentially undergo reactions typical of aldehydes, such as nucleophilic addition or condensation reactions. The sulfonamide group can also engage in reactions, such as protonation under superacidic conditions, as demonstrated by the preparation of protonated methanesulfonamide using superacidic systems . Additionally, the N-acylation of methanesulfonamides has been explored, leading to the development of chemoselective N-acylation reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are closely related to their molecular structure. Vibrational spectroscopy, including FT-IR and Raman, is commonly used to study these properties by analyzing the vibrational modes of the molecules . NMR spectroscopy provides information on the electronic environment of the nuclei in the molecule, which is influenced by the molecular conformation and the presence of different functional groups . Theoretical calculations complement these experimental techniques by predicting properties such as dipole moments, hyperpolarizability, and thermodynamic properties, which are important for understanding the reactivity and stability of the compounds . The molecular electrostatic potential and frontier molecular orbitals are also analyzed to predict the sites of reactivity and the direction of chemical reactions .

Scientific Research Applications

1. Molecular Structure and Conformation

The molecular structure and self-association of derivatives of N-(3-formylphenyl)methanesulfonamide in solution have been explored. For instance, trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide forms cyclic dimers in inert solvents and chain associates via hydrogen bonding in crystal forms (Sterkhova, Moskalik, & Shainyan, 2014).

2. Computational Study on Molecular Properties

DFT quantum chemical investigation has been conducted on similar compounds, such as N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide. This study includes analyses of molecular conformation, NMR chemical shifts, and vibrational transitions (Karabacak, Cinar, & Kurt, 2010).

3. Chemoselective N-Acylation Reagents

Research has been conducted on developing storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as chemoselective N-acylation reagents. This is a result of systematic research on the structure-reactivity relationship of these compounds (Kondo, Sekimoto, Nakao, & Murakami, 2000).

4. Theoretical Calculations for Antioxidant Activity

Theoretical calculations have been applied to N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds to predict their free energy and determine the molecular orbitals involved in spectrum formation, primarily focusing on their antioxidant activity (Xue, Shahab, Zhenyu, & Padabed, 2022).

Safety And Hazards

When handling N-(3-formylphenyl)methanesulfonamide, personal protective equipment should be worn and adequate ventilation should be ensured. It should not come into contact with the eyes, skin, or clothing, and ingestion and inhalation should be avoided .

properties

IUPAC Name

N-(3-formylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-13(11,12)9-8-4-2-3-7(5-8)6-10/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDSSTWZEANOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383412
Record name N-(3-formylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-formylphenyl)methanesulfonamide

CAS RN

55512-05-5
Record name N-(3-formylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-formylphenyl)methanesulfonamide
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Synthesis routes and methods

Procedure details

1.3 g (10.73 mmol) of 3-aminobenzenecarbaldehyde were initially charged in 30 ml of dichloromethane. 849 mg (10.73 mmol) of pyridine and 1.3 g (10.73 mmol) of methanesulfonyl chloride were added, and the mixture was then stirred at RT overnight. Ethyl acetate was added, and the reaction solution was washed in each case once with 1 N hydrochloric acid, water and saturated aqueous sodium bicarbonate solution. The organic phase was dried over sodium sulfate, filtered and evaporated. The residue was purified by column chromatography on silica gel 60 (mobile phase: dichloromethane/methanol 100/0→50/1).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
849 mg
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Chen, T Yang, A Deivasigamani… - …, 2015 - Wiley Online Library
The benzylideneindolinone 6‐chloro‐3‐(3′‐trifluoromethylbenzylidene)‐1,3‐dihydroindol‐2‐one (4) was reported to exhibit potent and selective growth inhibitory effects on …
S Abu‐Melha - Archiv der Pharmazie, 2019 - Wiley Online Library
An improved methodology is reported for the synthesis of new series of mesotetrakis[aryl]‐21H,23H‐porphyrin derivatives 2a–h and was considered as a model to study their …
Number of citations: 6 onlinelibrary.wiley.com

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